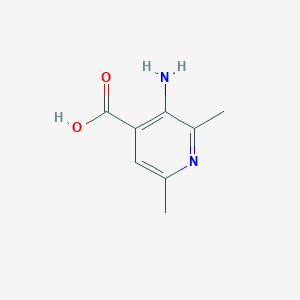

3-Amino-2,6-dimethylpyridine-4-carboxylic acid

CAS No.: 4328-88-5

Cat. No.: VC8378025

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4328-88-5 |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | 3-amino-2,6-dimethylpyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H10N2O2/c1-4-3-6(8(11)12)7(9)5(2)10-4/h3H,9H2,1-2H3,(H,11,12) |

| Standard InChI Key | ZSEGLZRLJDZOLU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=N1)C)N)C(=O)O |

| Canonical SMILES | CC1=CC(=C(C(=N1)C)N)C(=O)O |

Introduction

Synthetic Routes and Optimization

Hofmann Degradation Pathway

Table 1: Key Synthetic Intermediates

| Intermediate | Structure | Role in Synthesis |

|---|---|---|

| Ethyl 2,6-dimethylpyridine-3,4-dicarboxylate (34; R=CH) | Ethyl ester of dicarboxylic acid | Precursor for diamide formation |

| 2,6-Dimethylpyridine-3,4-dicarboxamide (9; R=CH) | Diamide derivative | Cyclizes to cinchomeronimide |

| 2,6-Dimethylcinchomeronimide (32; R=CH) | Imide structure | Substrate for Hofmann degradation |

Alternative Synthesis via Thermal Cyclization

To circumvent low yields, an optimized pathway involves:

-

Ester to Diamide Conversion: Ethyl 2,6-dimethylpyridine-3,4-dicarboxylate (34; R=CH) is treated with aqueous ammonia to form the diamide (9; R=CH) .

-

Thermal Cyclization: Heating the diamide at 230–250°C produces 2,6-dimethylcinchomeronimide (32; R=CH) in high yield .

-

Hofmann Degradation: Reaction with NaOCl yields 3-amino-2,6-dimethylpyridine-4-carboxylic acid (10; R=CH), albeit with persistent side-product formation .

Chemical Reactivity and Derivative Formation

Condensation Reactions

The compound reacts with urea or acetamide under thermal conditions to form pyrido[3,4-d]pyrimidin-4(3H)-ones. For example:

This reaction proceeds via an amidine intermediate, which cyclizes with water elimination .

Methylation Studies

Methylation with dimethyl sulfate or methyl iodide selectively targets the N3 position, yielding 3-(methylamino)-2,6-dimethylpyridine-4-carboxylic acid. This modification alters electronic properties, influencing subsequent reactivity in enzyme inhibition .

Physical and Spectral Characterization

Melting Point and Solubility

-

Solubility: Insoluble in nonpolar solvents; soluble in aqueous bases (e.g., NaOH) via carboxylate formation.

Spectroscopic Data

Infrared (IR) Spectroscopy:

Nuclear Magnetic Resonance (NMR):

Mass Spectrometry (MS):

Biological Applications and Enzyme Inhibition

Role in hOAT Inhibition

Derivatives of 3-amino-2,6-dimethylpyridine-4-carboxylic acid, such as compound 10b, exhibit potent inhibition of human ornithine aminotransferase (hOAT), a pyridoxal 5′-phosphate (PLP)-dependent enzyme. Key findings include:

-

Selectivity: 10b shows 5.4-fold greater efficiency () than earlier inhibitors like 6c () .

-

Mechanism: Irreversible binding via a covalent adduct (34) formed after two deprotonation steps involving catalytic lysine residues .

Table 2: Comparative Inhibition Kinetics

| Compound | (min) | (mM) | (minmM) |

|---|---|---|---|

| 6c | 0.88 | 1.00 | 0.88 |

| 10b | 4.73 | 1.00 | 4.73 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume